2-Ethoxyoxane-3,4,5-triol
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Overview
Description
Ethyl beta-D-xylopyranoside: is an organic compound derived from D-xylose, a sugar commonly found in hemicelluloses, which are the second most abundant polysaccharides in nature after cellulose . This compound is characterized by its beta-D-xylopyranose structure, which is a cyclic form of D-xylose, and an ethyl group attached to the anomeric carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl beta-D-xylopyranoside can be synthesized through various chemical and enzymatic pathways. One common method involves the glycosylation of D-xylose with ethanol in the presence of an acid catalyst . The reaction typically occurs under mild conditions, such as room temperature, and can be catalyzed by acids like sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrial production of ethyl beta-D-xylopyranoside often involves the use of biocatalysts to enhance the efficiency and selectivity of the reaction. Enzymatic methods, such as using glycosidases, are preferred for large-scale production due to their specificity and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions: Ethyl beta-D-xylopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can convert the primary alcohol group to a carboxylic acid.
Reduction: The compound can be reduced to form different sugar alcohols.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed:
Oxidation: Ethyl beta-D-xylopyranoside can be oxidized to ethyl beta-D-xylopyranosiduronic acid.
Reduction: Reduction can yield ethyl beta-D-xylopyranoside alcohols.
Substitution: Substitution reactions can produce a variety of ethyl beta-D-xylopyranoside derivatives.
Scientific Research Applications
Ethyl beta-D-xylopyranoside has numerous applications in scientific research:
Mechanism of Action
The mechanism by which ethyl beta-D-xylopyranoide exerts its effects involves its interaction with specific enzymes and molecular targets. For instance, it can act as a substrate for glycosidases, which catalyze the hydrolysis of the glycosidic bond, releasing D-xylose and ethanol . This interaction is crucial for studying enzyme kinetics and carbohydrate metabolism.
Comparison with Similar Compounds
Ethyl beta-D-xylopyranoside can be compared with other similar compounds such as:
Methyl beta-D-xylopyranoside: Similar structure but with a methyl group instead of an ethyl group.
Ethyl alpha-D-xylopyranoside: Differing in the anomeric configuration (alpha instead of beta).
Ethyl beta-D-glucopyranoside: Similar structure but derived from glucose instead of xylose.
Uniqueness: Ethyl beta-D-xylopyranoside is unique due to its specific beta-D-xylopyranose structure and the presence of an ethyl group, which influences its reactivity and interaction with enzymes compared to its analogs .
Properties
Molecular Formula |
C7H14O5 |
---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2-ethoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C7H14O5/c1-2-11-7-6(10)5(9)4(8)3-12-7/h4-10H,2-3H2,1H3 |
InChI Key |
UBUITGRMYNAZAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(C(C(CO1)O)O)O |
Origin of Product |
United States |
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